Kininogen-Based Thrombin Inhibitor
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44)/t18-,19-,20-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXLFXLSDCKAEI-AZTPLLCYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Thrombin Inhibition by Kininogen Based Compounds
Identification and Characterization of Inhibitory Domains and Sequences within Kininogen
The inhibitory properties of kininogens are not a function of the entire protein but are localized to specific regions, primarily within the heavy chain. nih.gov Through detailed molecular studies, researchers have pinpointed the exact domains and even the minimal amino acid sequences responsible for thwarting thrombin's actions.
Localization of Inhibitory Sites (e.g., Heavy Chain, Domain 3, Specific Peptidic Regions)
Both high and low molecular weight kininogens have been shown to inhibit thrombin-induced platelet aggregation, indicating that the inhibitory locus resides in their common heavy chain. nih.gov Further investigation has narrowed this down to Domain 3 (D3) of the kininogen heavy chain. nih.govnih.gov Specifically, the C-terminal portion of the region encoded by exon 7, encompassing amino acids K270-G292, has been identified as the key inhibitory site. nih.gov Studies have shown that D3, but not domains 1 or 2, can completely inhibit the binding of high molecular weight kininogen (HK) to platelets. nih.gov This domain contains distinct regions responsible for binding to platelets and for inhibiting thrombin-induced platelet activation. nih.gov
Minimal Effective Sequence Identification (e.g., Heptapeptides, Pentapeptides)
To understand the core inhibitory motif, researchers have synthesized and tested various peptides derived from Domain 3. These studies have revealed that the inhibitory activity is localized to residues Leu271-Gln292. nih.gov Within this region, a heptapeptide (B1575542) with the sequence Leu271-Ala277 has been identified as a minimal effective sequence for inhibiting thrombin-induced platelet aggregation. nih.govnih.gov While peptides such as Phe279-Ile283 and Phe281-Gln292 showed no blocking effect on thrombin, the heptapeptide Leu271-Ala277 demonstrated inhibitory activity with an IC50 of 65 microM. nih.gov Another peptide, Asn275-Phe279, exhibited only minimal inhibitory action. nih.gov
Inhibitory Activity of Kininogen-Derived Peptides
| Peptide Sequence | Description | Inhibitory Effect on Thrombin-Induced Platelet Aggregation |
|---|---|---|
| Leu271-Ala277 | Heptapeptide | Inhibits with an IC50 of 65 µM. nih.gov |
| Asn275-Phe279 | Pentapeptide | Minimal inhibitory activity. nih.gov |
| Phe279-Ile283 | Pentapeptide | No blocking effect. nih.gov |
| Phe281-Gln292 | Dodecapeptide | No blocking effect. nih.gov |
Mechanisms of Action: Beyond Direct Catalytic Site Blockade
The inhibitory action of kininogen-based compounds extends beyond simply blocking the active site of thrombin. These molecules employ more subtle and specific mechanisms, primarily by interfering with thrombin's interactions with cell surface receptors.
Modulation of Thrombin-Platelet Interactions via Glycoprotein (B1211001) Ib-IX-V Complex
A key mechanism of kininogen-based inhibition involves the glycoprotein (GP) Ib-IX-V complex on the platelet surface. nih.govnih.gov Kininogens bind to this complex, thereby modulating thrombin's ability to bind to platelets and cause aggregation. nih.govresearchgate.net This was demonstrated in studies using Bernard-Soulier platelets, which lack the GP Ib-IX-V complex; in these platelets, kininogen did not inhibit thrombin-induced aggregation. nih.govresearchgate.net Both recombinant polypeptide K270-G292 and the synthetic heptapeptide L271-A277 were found to reduce thrombin binding to platelets in a manner similar to antibodies and other ligands of the GP Ib-IX-V complex. nih.govresearchgate.net
Inhibition of Thrombin Binding to Platelet and Endothelial Cell Membranes
Kininogens and their inhibitory domains directly interfere with the binding of thrombin to both platelet and endothelial cell membranes. nih.govnih.gov Domain 3 of kininogens has been shown to contain a cell-binding site. nih.gov This domain binds specifically to unstimulated platelets and human umbilical vein endothelial cells. nih.gov This binding is crucial for the subsequent inhibition of thrombin's interaction with these cells. High molecular weight kininogen (HK) has been observed to inhibit the binding of thrombin to platelets, which in turn blocks thrombin-induced platelet aggregation and the cleavage of the surface membrane protein aggregin. nih.gov
Selective Interference with Thrombin's Cell-Activating Functions versus Substrate Cleavage
A noteworthy aspect of kininogen-based inhibition is its selectivity. These compounds appear to preferentially interfere with thrombin's cell-activating functions rather than its ability to cleave substrates like fibrinogen. nih.govnih.gov For instance, the heptapeptide Leu271-Ala277 specifically inhibits the activation of platelets by thrombin, but not by other agonists like ADP or collagen. nih.gov Furthermore, there is no evidence to suggest that high molecular weight kininogen or its derivatives directly inhibit the enzymatic activity of thrombin itself. nih.gov This selective action suggests that kininogen-based inhibitors primarily target the interaction of thrombin with its cell surface receptors, thereby preventing cellular activation, without directly affecting its catalytic function on soluble substrates. nih.gov
Role of Bradykinin (B550075) and its Metabolites as Thrombin Inhibitors
Bradykinin, the vasoactive nonapeptide released from HK by plasma kallikrein, and its metabolites have been identified as having direct, albeit complex, inhibitory roles against thrombin.
Biochemical studies have classified bradykinin as a weak, competitive inhibitor of thrombin's enzymatic activity against small peptide substrates. nih.govresearchgate.net In these assays, bradykinin was shown to interfere with thrombin's active site, with inhibition constants (Kᵢ) in the micromolar range. This direct enzymatic inhibition is considered weak and may only be significant at high, potentially supraphysiological, concentrations. nih.gov
However, the more physiologically relevant mechanism appears to be the substrate-selective inhibition described earlier. Both bradykinin and its major stable metabolite, bradykinin 1-5 (Arg-Pro-Pro-Gly-Phe), effectively inhibit thrombin-induced platelet aggregation. ahajournals.orgnih.gov They achieve this not by potent enzymatic blockade, but by preventing thrombin from cleaving its activation site on the PAR1 receptor. scispace.comnih.gov This unique mechanism allows these peptides to act as selective inhibitors of thrombin's pro-aggregatory functions while leaving its other enzymatic activities, such as fibrinogen cleavage, largely intact. ahajournals.org This discovery has positioned bradykinin and its metabolites as models for a new class of antithrombotic agents, the thrombostatins, which selectively target thrombin's signaling functions in platelets. scispace.comnih.gov
| Parameter | Value | Type of Inhibition | Reference |
|---|---|---|---|
| Inhibition Constant (Kᵢ) | 170 - 326 µM | Competitive | nih.govresearchgate.net |
Structural Biology and Rational Design Strategies for Kininogen Based Thrombin Inhibitors
Structural Characterization of Kininogen Domains Relevant to Thrombin Inhibition
Understanding the domain architecture of kininogen is fundamental to appreciating its role in hemostasis and its potential as a basis for therapeutic design. Although a high-resolution structure of the full-length protein remains elusive, significant knowledge has been gathered about its individual domains and their functions. nih.govresearchgate.net
Domain Architecture and Functional Roles
High molecular weight kininogen is a single-chain polypeptide organized into six distinct domains, designated D1 through D6. researchgate.net
Domains D1, D2, and D3: These three domains form the N-terminal heavy chain of kininogen. researchgate.net They belong to the cystatin superfamily of cysteine protease inhibitors. nih.govresearchgate.net The heavy chain is identical in both high and low molecular weight kininogen (LK) and contains the binding sites for platelets. nih.govresearchgate.net This region is crucial for the ability of kininogens to inhibit thrombin-induced platelet activation by preventing thrombin from binding to its platelet receptor. nih.govnih.gov
Domain D4: This domain contains the nine-amino-acid vasoactive peptide, bradykinin (B550075) (RPPGFSPFR), which is released upon cleavage by plasma kallikrein. nih.govresearchgate.net
Domains D5 and D6: These two domains constitute the C-terminal light chain of HK. researchgate.net They are essential for HK's cofactor activity in the contact pathway of coagulation. nih.gov The D5 domain is rich in histidine and facilitates binding to negatively charged surfaces, while the D6 domain contains the primary binding sites for the coagulation zymogens prekallikrein (PK) and Factor XI (FXI). nih.govnih.govnih.gov By anchoring PK and FXI to surfaces, HK facilitates their activation by Factor XIIa, propagating the intrinsic coagulation cascade. nih.govyoutube.com
| Domain(s) | Chain | Key Function Related to Coagulation/Inhibition |
| D1-D3 | Heavy Chain | Cysteine protease inhibition; Binding to platelets; Inhibition of thrombin binding to platelets. nih.govnih.gov |
| D4 | Connecting | Contains and releases bradykinin upon cleavage. researchgate.net |
| D5-D6 | Light Chain | Cofactor activity in contact activation; Binding to prekallikrein and Factor XI. nih.govnih.gov |
Specific Residues and Binding Pockets Involved in Interactions with Thrombin or Platelet Receptors
The inhibitory action of kininogen on thrombin-mediated platelet aggregation is primarily achieved by blocking the binding of thrombin to the platelet surface. nih.gov Both high and low molecular weight kininogens bind to unstimulated platelets via their heavy chains in a specific and saturable manner, a process that requires the presence of Zn2+. nih.govnih.gov Unstimulated platelets have approximately 3,313 high-affinity binding sites for HK per platelet. nih.gov By occupying these sites, kininogen noncompetitively inhibits proteolytically active thrombin from accessing its own receptors on the platelet. nih.gov
While the precise residues on kininogen that directly interact with thrombin are not fully elucidated, the interaction with other components of the coagulation cascade is better understood. The binding sites for prekallikrein and Factor XI are located in the D6 domain of HK. nih.gov Specific residues critical for these interactions have been identified through mutagenesis studies:
The sequence Trp569-Ile-Pro-Asp-Ile-Gln574 is required for binding to both prekallikrein and Factor XI. nih.gov
The sequence Asp587-Phe-Pro589 is also required for binding to both zymogens. nih.gov
Thrombin itself possesses distinct binding sites, known as anion-binding exosites, which are separate from its active site and are crucial for recognizing substrates like fibrinogen. scispace.comresearchgate.netmarquette.edu It is through competitive or allosteric interference with these sites or the thrombin receptors on platelets that kininogen-based inhibitors exert their effects.
Peptide and Peptidomimetic Design Approaches
The structural and functional knowledge of kininogen has provided a blueprint for designing novel synthetic thrombin inhibitors. These strategies leverage kininogen-derived sequences or mimic their binding modes to achieve potent and selective inhibition.
Utilization of Kininogen-Derived Sequences as Lead Compounds
Short peptide sequences derived from functional domains of proteins are valuable starting points for inhibitor design. researchgate.net In the context of kininogen, researchers have synthesized peptides based on conserved sequences to target thrombin's effects. For example, a peptide with the sequence H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH2 was designed by combining the chemical and structural features of a conserved sequence in HK with the substrate specificity of calpain, a protease involved in platelet activation. nih.gov This peptide selectively inhibited thrombin-induced platelet aggregation without affecting the amidolytic activity of thrombin itself, demonstrating the potential to create highly specific inhibitors by borrowing from the natural template of kininogen. nih.gov
De Novo Design and Scaffold Optimization
Beyond using direct sequences, a more advanced approach involves de novo design and the optimization of chemical scaffolds to create peptidomimetics. scispace.comnih.gov These are small molecules that are structurally different from peptides but retain the key functional groups necessary for binding to the target protein. This strategy aims to develop inhibitors with improved pharmacological properties, such as oral bioavailability and resistance to proteolytic degradation. scispace.complos.org
The process often begins with a known peptide ligand, such as a sequence from kininogen. Structure-based drug design (SBDD) then uses the three-dimensional structure of the target, like thrombin, to design novel molecules that fit precisely into its binding pockets. plos.org A common strategy is "scaffold hopping," where the core structure of a known inhibitor is replaced with a different chemical moiety to discover novel compounds with improved properties. researchgate.net For instance, an indazole scaffold has been successfully used to develop selective Aurora kinase inhibitors, showcasing a design principle that can be applied to thrombin as well. nih.gov By optimizing the substituents on a core scaffold, it is possible to fine-tune the inhibitor's affinity, selectivity, and pharmacokinetic profile. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. These studies involve systematically modifying the chemical structure of an inhibitor and evaluating how these changes affect its biological activity. researchgate.net For thrombin inhibitors, this typically involves measuring the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
SAR studies on peptide-based thrombin inhibitors have revealed key insights. For example, in the development of inhibitors based on variegin, a peptide from a tick, researchers created 17 variants to probe the function of specific residues. plos.org One key finding was the critical role of a histidine residue (His12), which binds to the prime subsite of thrombin and disrupts its catalytic charge relay system. When this residue was replaced with alanine (Ala), the resulting peptide variants (DV24H12A and MH18H12A) lost significant inhibitory potency. plos.org
Such studies allow for the rational design of more potent inhibitors. Based on SAR, a 24-mer peptide variant, DV24K10RYsulf , was designed that exhibited a Ki of 42.0 pM, making it approximately 70 times more potent than the FDA-approved inhibitor bivalirudin (Ki = 2.94 nM). plos.org
The following table summarizes SAR data for selected variegin-based peptide inhibitors, illustrating the impact of specific amino acid substitutions on thrombin inhibition.
| Peptide/Inhibitor | Sequence/Modification | Thrombin Inhibition (Ki) | Key Structural Feature |
| Bivalirudin (Hirulog-1) | Reference peptide | 2.94 nM | Bivalent inhibitor binding active site and exosite I. plos.org |
| s-variegin | Original 32-mer peptide | 318 pM | Binds active site, disrupting charge relay. plos.org |
| DV24K10RYsulf | Optimized 24-mer variant | 42.0 pM | Shorter, more potent design based on SAR. plos.org |
| DV24H12A | His12 replaced with Ala | Significant loss of potency | Demonstrates the critical role of His12 in binding the active site. plos.org |
| MH18H12A | His12 replaced with Ala | Significant loss of potency | Confirms the importance of His12 in a minimal sequence. plos.org |
Impact of Amino Acid Substitutions and Modifications on Potency and Selectivity
Rational design of kininogen-based thrombin inhibitors leverages amino acid substitutions and modifications to enhance their potency and selectivity. Peptides derived from kininogen, such as the bradykinin cleavage product Arg-Pro-Pro-Gly-Phe (RPPGF), serve as foundational templates for developing more effective inhibitors. nih.gov Research has shown that single amino acid substitutions within these peptide frameworks can lead to significant differences in their inhibitory mechanisms and potency against thrombin-induced platelet activation. nih.gov
For instance, analogs of the RPPGF pentapeptide have been synthesized to improve the inhibition of thrombin's action on platelets. nih.gov By identifying the specific amino acid residues critical for activity, a lead compound, rOicPaPhe(p-Me)-NH2 (FM19), was developed that completely inhibits gamma-thrombin-induced platelet aggregation at a concentration of 16 ± 4 micromolar. nih.gov This demonstrates that targeted modifications can yield compounds with substantially improved inhibitory capabilities.
Further studies have explored other kininogen-derived peptide sequences. The peptide MAP4-RPPGF was found to inhibit gamma-thrombin-induced platelet aggregation by 100% at a concentration of 35.5 ± 0.03 microM. nih.gov Other sequences, such as RGKWC and RGDWC, were also identified as relatively selective inhibitors of thrombin-mediated platelet activation. nih.gov The introduction of nonstandard amino acids is another strategy employed to increase stability and selectivity, moving beyond the naturally occurring amino acid repertoire to optimize inhibitor function. researchgate.net
Modifications are not limited to the peptide backbone. The replacement of the Arg-Gly amide bond in the sequence H-D-Phe-Pro-Arg-Gly-OH with a ketomethylene group, a transition-state analogue, resulted in a potent thrombin inhibitor. nih.gov Extending this modified peptide to a hexapeptide, H-D-Phe-Pro-Arg-Gly-Phe-Lys-OH, yielded an even more potent inhibitor with a Ki of 29 nM, highlighting a synergistic effect between peptide elongation and transition-state analogue incorporation. nih.gov This combined approach enhances both potency and selectivity for thrombin. nih.gov
Table 1: Examples of Kininogen-Based Peptides and Analogs
| Compound/Peptide | Sequence/Description | Key Finding |
|---|---|---|
| RPPGF | Arg-Pro-Pro-Gly-Phe | A pentapeptide cleavage product of bradykinin that serves as a thrombin inhibitor. nih.gov |
| FM19 | rOicPaPhe(p-Me)-NH2 | A lead compound analog of RPPGF that completely inhibits gamma-thrombin-induced platelet aggregation at 16 +/- 4 micromolar. nih.gov |
| MAP4-RPPGF | Multiple antigenic peptide containing RPPGF | Inhibits gamma-thrombin-induced platelet aggregation by 100% at 35.5 ± 0.03 microM. nih.gov |
| H-D-Phe-Pro-Arg-Gly-Phe-Lys-OH (modified) | Arg-Gly amide bond replaced by a ketomethylene group | A potent and selective thrombin inhibitor with a Ki of 29 nM. nih.gov |
Conformational Analysis and Ligand-Protein Interactions (e.g., X-ray Crystallography of Inhibitor-Thrombin Complexes)
Understanding the three-dimensional structure of thrombin in complex with its inhibitors is crucial for rational drug design. X-ray crystallography provides high-resolution insights into the precise molecular interactions that govern inhibitor binding and efficacy. Thrombin possesses several key regions that are targeted by inhibitors: the active site, which contains the catalytic triad (His57, Asp102, Ser195), and two positively charged surface domains known as exosite I and exosite II. plos.orgnih.gov
While a crystal structure of a kininogen-derived peptide bound to thrombin is not available, extensive crystallographic studies of other peptide and non-peptide inhibitors reveal the binding mechanisms that kininogen-based inhibitors are designed to exploit. preprints.org For example, the structure of thrombin with the inhibitor D-Phe-Pro-Arg chloromethylketone (PPACK) shows the inhibitor covalently bound within the active site, providing a detailed map of this critical region. nih.gov
Exosite I, also known as the fibrinogen-recognition exosite, is a primary docking site for many substrates and inhibitors. nih.govnih.gov Crystallographic analyses of thrombin in complex with various ligands show that this site is crucial for binding. drugbank.com Similarly, exosite II is a key binding site, particularly for sulfated molecules. rsc.orgmdpi.com The analysis of a thrombin-inhibitor complex featuring sulfonate analogues of sulfotyrosine revealed a binding mode remarkably similar to that of the native sulfated peptide, validating the mimicry. rsc.org This structural analysis confirmed that the inhibitor maintained all significant contacts within the exosite II region of thrombin. rsc.org
Structural studies of inhibitors like s-variegin, a peptide from ticks, have revealed novel mechanisms of inhibition. plos.org The crystal structure of the human α-thrombin:s-variegin complex, solved at 2.4 Å resolution, shows the inhibitor disrupting the catalytic charge relay system. plos.org Specifically, the inhibitor's His12 residue interacts with thrombin's catalytic Ser195, displacing it and interfering with its function. plos.org Such detailed conformational analysis allows for the design of new inhibitors with optimized interactions. Based on these structural insights, 17 variegin variants were designed with affinities for thrombin ranging from nanomolar to picomolar values. plos.org These studies underscore the power of X-ray crystallography in elucidating ligand-protein interactions and guiding the development of more potent and selective inhibitors.
Synthetic Methodologies for Kininogen-Based Peptides and Analogs
The development of kininogen-based thrombin inhibitors relies on robust synthetic methodologies to produce the peptides and their modified analogs. These methods must allow for the precise incorporation of both standard and non-standard amino acids, as well as other chemical modifications designed to enhance potency, selectivity, and stability.
A common approach is the chemical synthesis of oligopeptides and their fragments. nih.gov For example, a kininogen-based inhibitor, H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH2, was designed and synthesized using an affinity labeling approach with a 3-nitro-2-pyridinesulfenyl (Npys) group to selectively target thrombin-induced platelet aggregation. nih.gov This demonstrates how chemical synthesis enables the creation of peptides with specific reactive groups to achieve targeted inhibition. nih.gov
Modern strategies often combine computational design with chemical synthesis. Machine learning pipelines can be used to screen vast virtual peptide libraries to identify promising candidates, which are then synthesized for experimental validation. mdpi.com This in silico approach accelerates the discovery process by prioritizing sequences with the highest predicted binding affinity and desired physicochemical properties. mdpi.com
Furthermore, synthetic methods are crucial for incorporating modifications that overcome the inherent liabilities of natural peptides, such as instability. To address the instability of tyrosine sulfation, a key post-translational modification for some thrombin inhibitors, stable sulfonate analogues have been synthesized and incorporated into peptides. rsc.orgrsc.org This work provides a foundation for developing therapeutic sulfonated peptides with improved stability for treating thrombotic diseases. rsc.org The synthesis of peptide-derived transition state analogues, such as those containing ketomethylene or hydroxyethylene groups in place of an amide bond, also represents an advanced synthetic strategy to create highly potent inhibitors. nih.gov
Preclinical Research Methodologies and in Vitro / in Vivo Evaluation
In Vivo and Ex Vivo Animal Models for Efficacy Assessment
In vivo and ex vivo animal models are indispensable for evaluating the antithrombotic efficacy of kininogen-based thrombin inhibitors in a physiological setting. These models aim to mimic thrombotic events in humans and allow for the assessment of the inhibitor's ability to prevent or reduce thrombus formation.
One commonly used model is the ferric chloride (FeCl₃)-induced arterial thrombosis model in mice. In this model, the application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a thrombus. Studies have shown that mice deficient in kininogen are resistant to thrombus formation in this model, highlighting the importance of the kinin-kallikrein system in this process.
Another relevant model is the venous thrombosis model in rats. In this model, a thrombus is induced in a vein, often through a combination of stasis and endothelial injury. A novel thrombin inhibitor with a kininogen-based mechanism demonstrated nearly complete inhibition of thrombus formation in such a model bioworld.com.
Ex vivo models, such as the arteriovenous (AV) shunt model, can also be employed. In this setup, blood is circulated from an artery to a vein through an external shunt containing a thrombogenic surface, allowing for the evaluation of thrombus formation under controlled flow conditions.
| Animal Model | Thrombosis Induction Method | Key Findings with Kininogen-Based Inhibition/Deficiency |
|---|---|---|
| FeCl₃-Induced Arterial Thrombosis (Mouse) | Topical application of ferric chloride to the carotid artery. | Kininogen-deficient mice are resistant to thrombus formation. |
| Venous Thrombosis (Rat) | Stasis and/or endothelial injury in a vein. | A novel kininogen-based thrombin inhibitor showed almost complete inhibition of thrombus formation. |
Role of Kininogen Based Thrombin Inhibitors in Broader Biological Systems
Interactions with Cellular Components and Receptors
Kininogens directly interact with cell surfaces, particularly platelets and endothelial cells, to regulate thrombin's activity. Both high-molecular-weight kininogen (HK) and low-molecular-weight kininogen (LK) have been shown to inhibit thrombin-induced platelet aggregation. nih.gov This inhibitory function resides within the heavy chain of the kininogen molecule. nih.gov
The molecular mechanism involves the binding of kininogen to the glycoprotein (B1211001) (GP) Ib-IX-V complex on the platelet surface. nih.gov This interaction appears to restrict thrombin's access to this key receptor. Studies using platelets from patients with Bernard-Soulier syndrome, which lack the GP Ib-IX-V complex, showed that kininogen did not inhibit thrombin-induced aggregation, confirming the importance of this complex in the inhibitory mechanism. nih.gov By binding to this site, kininogen effectively modulates thrombin binding to platelets and subsequent platelet activation, serving as an important regulator in the initial stages of hemostasis and thrombosis. nih.gov
As mentioned previously, the bradykinin (B550075) peptide released from kininogen also has a critical cellular interaction. It prevents thrombin from cleaving and activating its G-protein coupled receptor on the platelet surface, providing a second, distinct mechanism of cellular inhibition originating from the kininogen molecule. ahajournals.org
Endothelial Cell Binding and Functional Modulation
High-molecular-weight kininogen (HK) and its derivatives demonstrate specific, high-affinity binding to endothelial cells, a critical interface in hemostasis and inflammation. This interaction is primarily mediated by the urokinase-type plasminogen activator receptor (uPAR) and is dependent on the presence of zinc ions. researchgate.netcloudfront.net
The binding of HK to human umbilical vein endothelial cells (HUVEC) is a saturable process. nih.gov Research has shown that both the heavy and light chains of HK are capable of binding to endothelial cells. nih.gov The cleaved form of HK, known as HKa, exhibits a higher affinity for HUVEC compared to the uncleaved form. nih.gov
Functionally, this binding has significant consequences for endothelial cell physiology. One of the key outcomes is the modulation of cell surface plasminogen activator activity. By serving as an acquired receptor for prekallikrein, cell-bound HK can facilitate the activation of prourokinase, leading to the generation of plasmin. cloudfront.net This localization of fibrinolytic activity to the endothelial cell surface is a crucial mechanism for maintaining vascular patency.
Furthermore, the interaction of HK with endothelial cells can influence cell adhesion. Studies have indicated that surfaces coated with HK can inhibit endothelial cell adhesion, proliferation, and migration. nih.gov This effect is associated with the reorganization and disassembly of F-actin filaments within the endothelial cells. nih.gov
Table 1: Characteristics of High-Molecular-Weight Kininogen (HK) Binding to Endothelial Cells
| Parameter | Description |
| Primary Receptor | Urokinase-type plasminogen activator receptor (uPAR) researchgate.netcloudfront.net |
| Cofactor Requirement | Zinc ions (Zn²⁺) nih.gov |
| Binding Moiety | Both heavy and light chains of HK nih.gov |
| Affinity | Cleaved HK (HKa) has a higher affinity than uncleaved HK nih.gov |
| Functional Consequences | Modulation of plasminogen activator activity, influence on cell adhesion and migration cloudfront.netnih.gov |
Cross-talk with Protease-Activated Receptors (PARs)
Protease-activated receptors (PARs) are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. nih.govnih.gov Thrombin is a potent activator of several PARs, particularly PAR1, PAR3, and PAR4, which are expressed on endothelial cells and play roles in regulating vascular tone, permeability, and inflammation. nih.govtocris.com
While kininogen-based thrombin inhibitors directly antagonize thrombin, thereby preventing PAR activation by this protease, there is also evidence of more complex crosstalk between the kininogen system and PAR signaling. The generation of bradykinin, a cleavage product of HK, is a key aspect of this interaction. Bradykinin exerts its effects through its own G protein-coupled receptors, the B1 and B2 receptors. nih.gov
Intriguingly, the pro-inflammatory effects initiated by the activation of PAR4 have been shown to be dependent on the bradykinin B2 receptor. nih.gov This suggests a functional linkage where PAR4-mediated signaling requires the engagement of the bradykinin B2 receptor, highlighting a significant point of crosstalk.
Furthermore, high-molecular-weight kininogen itself has been demonstrated to activate the B2 receptor signaling pathway in human vascular endothelial cells. nih.gov This activation can lead to an increase in intracellular calcium, as well as the production of nitric oxide and prostacyclin, key mediators of vasodilation. nih.gov This direct interaction of HK with a receptor closely linked to PAR signaling pathways underscores the intricate and overlapping nature of these systems in regulating vascular function.
Table 2: Key Players in the Crosstalk between Kininogen System and PARs
| Molecule | Role |
| Thrombin | Activator of PAR1, PAR3, and PAR4 on endothelial cells nih.govtocris.com |
| Kininogen-Based Thrombin Inhibitors | Inhibit thrombin, thereby preventing PAR activation |
| High-Molecular-Weight Kininogen (HK) | Precursor to bradykinin; can directly activate the bradykinin B2 receptor nih.gov |
| Bradykinin | Cleavage product of HK; acts on B1 and B2 receptors nih.gov |
| Protease-Activated Receptor 4 (PAR4) | Its pro-inflammatory signaling can be dependent on the bradykinin B2 receptor nih.gov |
| Bradykinin B2 Receptor | G protein-coupled receptor activated by bradykinin and HK; involved in crosstalk with PAR4 nih.govnih.gov |
Influence on Fibrinolysis and Thrombin Activatable Fibrinolysis Inhibitor (TAFI)
The fibrinolytic system is responsible for the dissolution of fibrin (B1330869) clots, and its regulation is crucial for maintaining a balance between hemostasis and thrombosis. A key molecular link between coagulation and fibrinolysis is the Thrombin Activatable Fibrinolysis Inhibitor (TAFI). nih.govnih.gov TAFI is a procarboxypeptidase that, once activated by thrombin (most efficiently in the presence of thrombomodulin), attenuates fibrinolysis. nih.govnih.gov Activated TAFI (TAFIa) removes C-terminal lysine residues from partially degraded fibrin, which are essential binding sites for plasminogen and tissue plasminogen activator (tPA). nih.govsemanticscholar.org This action reduces the efficiency of plasmin generation and subsequent fibrin degradation. nih.gov
Kininogen-based thrombin inhibitors, by their very nature, directly impact this pathway. By inhibiting thrombin, they reduce the primary activation signal for TAFI. nih.gov A decrease in thrombin activity leads to lower levels of TAFIa, which in turn would be expected to result in a more permissive environment for fibrinolysis. This profibrinolytic effect is a logical consequence of inhibiting the central activator of TAFI. nih.govtandfonline.com
Beyond the indirect effect through thrombin inhibition, the kallikrein-kinin system, of which kininogen is a central component, has a more direct influence on fibrinolysis. Plasma kallikrein, which is generated through the contact activation system involving HK, can directly activate plasminogen to form plasmin. researchgate.net This provides an alternative, thrombin-independent pathway for promoting fibrinolysis. Therefore, the components of the kininogen system can contribute to a profibrinolytic state through multiple mechanisms.
Table 3: Influence of Kininogen-Based Systems on Fibrinolysis
| Component | Mechanism of Action on Fibrinolysis |
| Kininogen-Based Thrombin Inhibitors | Inhibit thrombin, leading to reduced activation of TAFI and consequently, enhanced fibrinolysis. nih.gov |
| Plasma Kallikrein | Directly cleaves plasminogen to form plasmin, thereby promoting fibrin clot dissolution. researchgate.net |
| Thrombin Activatable Fibrinolysis Inhibitor (TAFI) | Activated by thrombin; its inhibition by kininogen-based thrombin inhibitors would lead to a profibrinolytic state. nih.govnih.gov |
Therapeutic Implications and Future Research Directions
Conceptual Therapeutic Targets for Kininogen-Based Thrombin Inhibition
The ability of kininogens to interfere with thrombin's functions positions them as potential therapeutic agents for disorders where thrombin activity is dysregulated.
High-molecular-weight kininogen (HK) is integral to the intrinsic pathway of coagulation, also known as the contact activation system, which contributes to thrombin generation primarily under pathological conditions. nih.gov The antithrombotic properties of kininogens have been demonstrated in vivo. In animal models of arterial injury, rats deficient in both high- and low-molecular-weight kininogens experienced significantly faster vessel occlusion compared to wild-type rats, indicating that kininogens possess antithrombotic characteristics. ahajournals.org
Further research has pinpointed that the antithrombotic activity of kininogen is mediated by specific domains within the protein. Domain 3 (D3) of HK has been shown to exhibit anticoagulant properties. nih.gov In studies using kininogen-deficient rats, the infusion of HK, its cleaved form (HKa), or isolated domain 3 and its fragments significantly prolonged the time to occlusive thrombosis following endothelial injury. nih.gov This suggests that peptides derived from kininogen could represent a novel strategy for antithrombotic therapies. ahajournals.org While HK is a cofactor for surface-driven clotting, its direct inhibitory effects on thrombin-mediated processes provide a counterbalance, making it a key regulator in thrombotic events. nih.govnih.gov The participation of HK in thrombotic disorders is complex, as it is a cofactor for the contact activation system on various negatively charged surfaces that can trigger thrombosis. nih.gov
Kininogens modulate thrombin's effect on platelets, a critical step in thrombus formation. Both high-molecular-weight kininogen (HK) and low-molecular-weight kininogen (LK) inhibit thrombin-induced platelet aggregation. nih.govnih.gov This inhibition is achieved by preventing proteolytically active thrombin from binding to its receptors on the platelet surface. nih.govnih.gov Studies have shown that HK, at physiological plasma concentrations, can completely block the binding of ¹²⁵I-labeled α-thrombin to washed platelets. nih.gov
This action prevents a cascade of downstream events, including:
The cleavage of aggregin, a surface membrane protein involved in aggregation. nih.gov
The secretion of adenosine (B11128) triphosphate (ATP) from platelet granules. nih.gov
The intracellular rise in calcium (Ca²⁺). nih.gov
Platelet shape change. nih.gov
Role in Inflammatory Processes and Thromboinflammation
The contact pathway of coagulation, which includes high-molecular-weight kininogen (HK), prekallikrein, and factors XI and XII, is increasingly recognized for its role in linking inflammatory and coagulation responses, a process known as thromboinflammation. nih.gov HK plays a central role by not only being the precursor to the inflammatory peptide bradykinin (B550075) but also by localizing key proteins of the contact system to cell surfaces. researchgate.netfrontiersin.org
Research in sickle cell disease (SCD), a condition characterized by chronic inflammation and a hypercoagulable state, highlights this connection. In a mouse model of SCD, HK was found to contribute to thrombin generation. ahajournals.org Furthermore, fragments of HK have been shown to induce the expression of tissue factor on monocytes, which can activate coagulation and contribute to inflammation through microvascular thrombosis. ahajournals.org This demonstrates that kininogen can actively participate in proinflammatory and procoagulant reactions, making it a potential target for therapies aimed at mitigating thromboinflammatory conditions. nih.govahajournals.org
Antiangiogenic Properties of Cleaved Kininogen and Related Research
While intact high-molecular-weight kininogen (HK) circulates as a precursor protein, its cleaved form, HKa, possesses potent biological activities distinct from its role in coagulation. Specifically, HKa is a powerful endogenous inhibitor of angiogenesis, the formation of new blood vessels. nih.govnih.gov This antiangiogenic effect is primarily mediated by domain 5 (D5) of the protein. researchgate.netnih.gov
The mechanism behind this activity involves HKa binding to endothelial cell surface tropomyosin, which triggers apoptosis (programmed cell death) in proliferating endothelial cells. nih.govnih.gov This effect is selective for proliferating cells, a key characteristic of angiogenesis inhibitors used in contexts like cancer therapy. nih.gov The discovery of HKa's antiangiogenic properties revealed a novel function for the kallikrein-kinin system, where the cleavage of HK produces two molecules with opposing effects: the pro-angiogenic peptide bradykinin and the antiangiogenic HKa. researchgate.netnih.gov This dual role underscores the complex regulatory functions of the kininogen system in vascular biology.
Emerging Areas in Kininogen-Based Inhibitor Research
The intricate role of the kininogen system in coagulation has spurred the development of novel anticoagulant strategies that move beyond traditional targets.
A significant emerging area of research is the development of inhibitors that target key components of the contact activation system, for which high-molecular-weight kininogen (HK) serves as an essential cofactor. nih.govfrontiersin.org Targeting Factor XIIa (FXIIa) and Factor XIa (FXIa) is considered a promising strategy for preventing thrombosis with a potentially lower risk of bleeding complications compared to targeting common pathway factors. ahajournals.orgacs.org
The rationale is intrinsically linked to kininogen's function. HK is crucial for optimally positioning prekallikrein and Factor XI next to Factor XII on activating surfaces, facilitating their conversion into the active enzymes kallikrein and FXIa. nih.govfrontiersin.org Therefore, inhibiting FXIIa or FXIa indirectly modulates a pathway critically dependent on HK.
Recent advancements include the development of:
Oral small-molecule FXIIa inhibitors that can suppress the kallikrein-kinin system. nih.gov
Dual inhibitors that target both FXIIa and FXIa simultaneously. acs.org
Monoclonal antibodies and antisense oligonucleotides directed against FXI or FXII, which have shown effective anticoagulant activity in various animal models of thrombosis without causing bleeding complications. nih.govacs.org
These novel inhibitors, while not directly binding to kininogen, are conceptually "kininogen-based" as they target the functional output of the HK-dependent contact activation system. This approach represents a sophisticated strategy for developing safer and more targeted antithrombotic therapies.
Allosteric Modulation and Non-Catalytic Site Inhibition
The development of kininogen-based thrombin inhibitors is increasingly exploring mechanisms beyond direct competitive inhibition of the active site. Allosteric modulation, a process where binding to a secondary site alters the protein's conformational state and functional activity, presents a sophisticated strategy for regulating thrombin. Peptides derived from hirudin, for example, can bind to the anion-binding exosite of thrombin and act as allosteric modulators. nih.gov This binding can induce conformational changes in the S1 and/or S2 substrate-binding sites, thereby altering the enzyme's activity. nih.gov
This approach offers a pathway to achieve greater specificity and a more nuanced control over thrombin's functions. Kininogens themselves inhibit thrombin-induced platelet aggregation not by blocking the catalytic site, but by interacting with the glycoprotein (B1211001) (GP) Ib-IX-V complex on platelets, which in turn restricts thrombin's access to this receptor. nih.gov This non-catalytic site inhibition mechanism highlights how targeting exosites or associated protein complexes can selectively modulate thrombin's prothrombotic activities. Research into tick-derived inhibitors like variegin further illustrates this principle; after initial cleavage by thrombin, a fragment of variegin continues to inhibit the enzyme noncompetitively, demonstrating a complex, multi-step inhibitory mechanism that does not rely solely on active site competition. researchgate.net
Advanced Structural Studies (e.g., Cryo-EM for Full Kininogen Structure)
A significant hurdle in understanding the precise mechanisms of kininogen-based inhibition has been the lack of a complete, high-resolution structure of full-length kininogen. nih.gov High-molecular-weight kininogen (HK) is a large, multi-domain glycoprotein with considerable flexibility, which has made it refractory to traditional structural biology techniques like X-ray crystallography. nih.govresearchgate.net
Recent advancements in cryogenic electron microscopy (Cryo-EM) are breaking new ground in this area. nih.gov Cryo-EM is particularly well-suited for large, flexible proteins and is now being employed to determine the first spatial structures of human HK. researchgate.net Initial studies using Cryo-EM, in conjunction with computational methods like AlphaFold, are beginning to elucidate the three-dimensional arrangement of HK's six distinct domains (D1-D6). researchgate.netresearchgate.netpreprints.org These emerging structural models are critical for understanding how HK functions as a coagulation cofactor, how it presents bradykinin, and how its domains interact with other proteins in the contact system, such as prekallikrein and Factor XI. researchgate.netnih.gov A detailed atomic-level map of the full kininogen structure will be invaluable for designing next-generation inhibitors that can precisely target specific domains or interfaces. researchgate.net
Challenges and Opportunities in Preclinical Development
Optimization of Pharmacodynamic Properties
A primary challenge in the preclinical development of any thrombin inhibitor, including those based on kininogen, is the optimization of its pharmacodynamic (PD) properties. The goal is to develop a compound with a predictable and reproducible anticoagulant effect, a sufficient duration of action, and high bioavailability, particularly for oral administration. nih.govnih.gov
The optimization process often involves a metabolism-based approach, where different components of the inhibitor molecule are systematically modified to enhance their in vivo performance. researchgate.net For peptide-based inhibitors, this can include altering specific amino acid residues to improve stability and potency. For small molecule mimetics, optimization of moieties that interact with thrombin's pockets (e.g., the P1-moiety) has been shown to be a key determinant of both in vitro and in vivo activity. nih.gov Research efforts are focused on identifying modifications that lead to potent thrombin inhibitors with improved oral bioavailability and longer plasma half-lives, which are critical properties for a clinically successful anticoagulant. researchgate.net
Interspecies Differences in Coagulation Systems and Extrapolation to Human Physiology
A significant hurdle in the preclinical evaluation of thrombin inhibitors is the marked difference between the coagulation systems of common animal models and humans. mdpi.com The direct extrapolation of data on efficacy and safety from animal studies to human physiology is often complicated by these interspecies variations. mdpi.com
Studies comparing blood coagulation across species have revealed substantial differences in key parameters. For instance, the clotting time and endogenous thrombin potential can vary significantly between humans, rats, pigs, rabbits, and sheep. nih.govresearchgate.net While the thrombin generation profiles in baboon and rhesus macaque plasma more closely approximate that of humans, other species like swine and rats show notable divergences. researchgate.netnih.gov Furthermore, animal plasmas exhibit widely variable sensitivities to human coagulation triggers like tissue factor and Factor XIa, which necessitates the optimization of assay conditions for each species and complicates cross-species comparisons. mdpi.com These findings underscore the critical need for careful selection of the most appropriate animal model for preclinical studies and highlight the challenges in predicting human responses based on animal data. nih.gov
| Species | Thrombin Generation (TG) vs. Human | Clotting Time (CT) vs. Human | Notes |
|---|---|---|---|
| Baboon | Approximates Human | Variable | TG and PG parameters are similar to humans. researchgate.net |
| Rhesus Macaque | Approximates Human | Variable | TG and PG parameters are similar to humans. researchgate.netnih.gov |
| Sheep | Different | Similar | Clotting time is in the same range as humans, making it a potentially suitable model for some coagulation studies. nih.gov |
| Pig | Similar TG, but no Plasmin Generation | Different | Requires a much higher dose of thrombin to shorten clotting time compared to humans. nih.govresearchgate.net Useful for studying the fibrinolytic pathway. nih.gov |
| Rat | Similar TG to Swine | Different | Demonstrates pre-activation of blood coagulation. mdpi.com Requires a higher thrombin dose to shorten clotting time. nih.gov |
| Rabbit | Lowest TG | Different | Maximum clot firmness is similar to humans, making it useful for platelet studies. nih.gov TG parameters are among the lowest observed. nih.gov |
Addressing Specificity and Selectivity in Complex Biological Milieux
Ensuring that a kininogen-based thrombin inhibitor acts with high specificity and selectivity is paramount, particularly within the complex biological environment of the bloodstream. The inhibitor must selectively target thrombin without affecting other essential serine proteases involved in hemostasis, fibrinolysis, and inflammation, thereby minimizing the risk of off-target effects. nih.gov
Compound and Protein Names
| Name | Type/Class | Role/Function Mentioned |
|---|---|---|
| Kininogen (High-Molecular-Weight) | Glycoprotein, Coagulation Factor | Basis for inhibitors, cofactor in contact activation, source of bradykinin. researchgate.netnih.gov |
| Thrombin | Serine Protease, Coagulation Factor | Central enzyme in coagulation, target of inhibition. wikipedia.org |
| Factor XI (FXI) | Coagulation Factor | Component of the contact system, activated by FXIIa. wikipedia.org |
| Factor XII (FXII) | Coagulation Factor | Initiates the contact activation pathway. wikipedia.org |
| Prekallikrein (PK) | Zymogen | Component of the contact system, precursor to kallikrein. wikipedia.org |
| Bradykinin | Vasoactive Peptide | Released from kininogen. nih.gov |
| Hirudin | Polypeptide | Natural thrombin inhibitor, source of derivative peptides for allosteric modulation. nih.gov |
| Variegin | Peptide (from ticks) | Example of a noncompetitive thrombin inhibitor. researchgate.net |
| Glycoprotein Ib-IX-V (GP Ib-IX-V) | Platelet Receptor Complex | Thrombin receptor on platelets, interaction modulated by kininogen. nih.gov |
Q & A
Q. What molecular mechanism underlies the selective inhibition of thrombin-induced platelet aggregation by kininogen-based inhibitors?
Kininogen-based thrombin inhibitors (e.g., synthetic peptide P1 : Phe-Gln-Val-Val-Cys(Npys)-Gly-NH₂) block thrombin-induced platelet aggregation by irreversibly inhibiting platelet calpain , a protease mediating thrombin's downstream signaling. Unlike direct thrombin inhibitors, P1 does not interfere with thrombin’s amidolytic or coagulant activity. Instead, it targets calpain activation, which is essential for cleavage of platelet aggregin (a putative ADP receptor). This specificity avoids broad anticoagulant effects, preserving hemostatic functions . Methodological Insight: To confirm this mechanism, use calpain activity assays (e.g., fluorogenic substrate cleavage) and compare thrombin-induced platelet aggregation in calpain-deficient vs. wild-type models.
Q. How do structural features of kininogen-derived inhibitors influence thrombin binding specificity?
The conserved sequence Gln-Val-Val-Ala-Gly in kininogen’s heavy chain (domain 2) is critical for binding cysteine proteases. Synthetic analogs like P1 replace Ala with Cys(Npys), enabling covalent interaction with calpain’s active-site thiol. Crystallographic studies of thrombin-inhibitor complexes reveal that the P3 lactam moiety and P1 guanidinopiperidyl group enhance selectivity by fitting into thrombin’s S1/S3 pockets. Competitive binding assays using thrombin mutants (e.g., S195A) can validate residue-specific interactions .
Q. What experimental models are suitable for evaluating kininogen-based inhibitors in thrombotic disorders?
In vitro: Use platelet-rich plasma (PRP) assays to measure thrombin-induced aggregation (e.g., turbidimetry). Compare inhibition potency against other agonists (e.g., collagen, ADP). In vivo: Test in murine arterial thrombosis models (e.g., FeCl₃-induced carotid injury). Monitor occlusion time and bleeding risk via tail-bleeding assays. Exclude inhibitors affecting thrombin’s catalytic activity to isolate calpain-mediated effects .
Advanced Research Questions
Q. How can researchers optimize synthesis of kininogen-derived peptides to improve stability and activity?
- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with MBHA resin (substitution level: 0.3 mmol/g). Optimize coupling efficiency via HBTU/DIPEA activation and monitor with ninhydrin tests.
- Disulfide bond stabilization : Introduce Cys(Npys) for selective thiol-disulfide exchange. Cleave with TFA/H₂O/TIS (95:2.5:2.5) to prevent oxidation.
- Purification : Employ reverse-phase HPLC with C18 columns and lyophilize under inert gas to prevent degradation .
Q. What strategies resolve discrepancies in inhibition kinetics between thrombin isoforms (α vs. γ)?
Thrombin isoforms exhibit divergent inhibition kinetics due to exosite variations. For example, α-thrombin’s exosite I binds fibrinogen, while γ-thrombin lacks this site.
- Kinetic assays : Use stopped-flow fluorimetry to measure association () and dissociation () rates. Compare inhibition constants () across isoforms.
- Crystallography : Solve structures of inhibitor complexes with α- and γ-thrombin (e.g., PDB IDs: 1G30, 1NO9) to identify exosite interactions. Mutagenesis (e.g., R73A thrombin) can validate binding determinants .
Q. How do researchers address conflicting data on oral bioavailability of peptide-based thrombin inhibitors?
Peptide inhibitors often exhibit poor oral bioavailability due to enzymatic degradation and low permeability.
- Prodrug design : Convert P1’s C-terminal amide to ester (e.g., BIBR 1048, a double-prodrug thrombin inhibitor).
- Permeability enhancers : Co-administer with absorption promoters (e.g., sodium caprate).
- Pharmacokinetic profiling : Use radiolabeled inhibitors in rodent models to track plasma half-life and tissue distribution .
Data Contradiction Analysis
Q. Why do some studies report variable anticoagulant effects of kininogen-derived inhibitors in plasma vs. purified systems?
Plasma contains competing factors (e.g., fibrinogen, antithrombin III) that reduce inhibitor efficacy. For example, high-molecular-weight kininogen (HK) in plasma binds thrombin’s exosite II, masking inhibitor effects. Resolution: Perform dose-response curves in platelet-poor plasma (PPP) and compare with buffer systems. Use surface plasmon resonance (SPR) to measure thrombin-HK binding affinity () in the presence of inhibitors .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
